molecular formula C19H24N4O2 B2629491 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 2034316-32-8

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No.: B2629491
CAS No.: 2034316-32-8
M. Wt: 340.427
InChI Key: LPGRMNGEXBWOAZ-UHFFFAOYSA-N
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Description

3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the carboxamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
  • 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
  • 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(phenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-7-4-5-9-17(13)22-19(24)23-10-6-8-16(12-23)25-18-11-14(2)20-15(3)21-18/h4-5,7,9,11,16H,6,8,10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGRMNGEXBWOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC(=NC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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